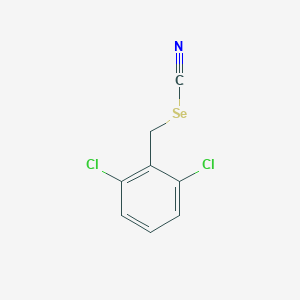![molecular formula C14H24O4 B8039124 2-([2-[(Tetrahydro-2H-pyran-2-yloxy)methyl]-2-propenyl]oxy)tetrahydro-2H-pyran](/img/structure/B8039124.png)
2-([2-[(Tetrahydro-2H-pyran-2-yloxy)methyl]-2-propenyl]oxy)tetrahydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-([2-[(Tetrahydro-2H-pyran-2-yloxy)methyl]-2-propenyl]oxy)tetrahydro-2H-pyran is an organic compound that belongs to the class of tetrahydropyrans. Tetrahydropyrans are six-membered oxygen-containing heterocycles that are commonly used in organic synthesis and as intermediates in the production of various chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([2-[(Tetrahydro-2H-pyran-2-yloxy)methyl]-2-propenyl]oxy)tetrahydro-2H-pyran typically involves the reaction of tetrahydropyran derivatives with appropriate reagents under controlled conditions. . This method allows for the formation of the tetrahydropyran ring system with high stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-([2-[(Tetrahydro-2H-pyran-2-yloxy)methyl]-2-propenyl]oxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like cerium ammonium nitrate, reducing agents like sodium borohydride, and various catalysts such as platinum or lanthanide triflates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
2-([2-[(Tetrahydro-2H-pyran-2-yloxy)methyl]-2-propenyl]oxy)tetrahydro-2H-pyran has several scientific research applications:
Biology: The compound can be used in the study of biological pathways and as a probe for understanding enzyme mechanisms.
Industry: The compound is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-([2-[(Tetrahydro-2H-pyran-2-yloxy)methyl]-2-propenyl]oxy)tetrahydro-2H-pyran involves its interaction with molecular targets and pathways within cells. The compound may act as a substrate for enzymes, leading to the formation of specific products that influence biological processes . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-([2-[(Tetrahydro-2H-pyran-2-yloxy)methyl]-2-propenyl]oxy)tetrahydro-2H-pyran include:
- 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol
- O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine
- Tetrahydro-2-(2-propynyloxy)-2H-pyran
Uniqueness
What sets this compound apart from similar compounds is its specific structure, which allows for unique reactivity and applications in various fields. Its ability to undergo diverse chemical reactions and its utility in multiple scientific disciplines highlight its versatility and importance.
Properties
IUPAC Name |
2-[2-(oxan-2-yloxymethyl)prop-2-enoxy]oxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O4/c1-12(10-17-13-6-2-4-8-15-13)11-18-14-7-3-5-9-16-14/h13-14H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPBPFWGWVBRPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(COC1CCCCO1)COC2CCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(E)-3-cyanoprop-1-enyl] acetate](/img/structure/B8039043.png)
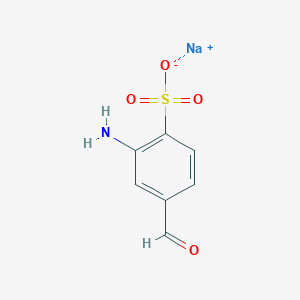
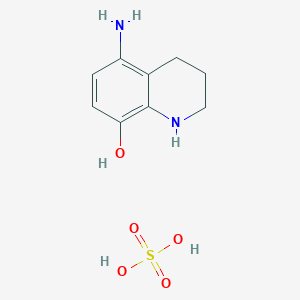
![2-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B8039064.png)
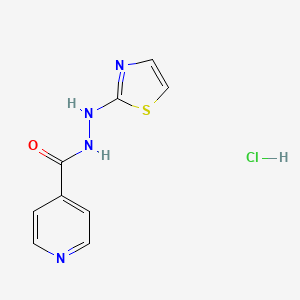
![5-[4-(3-amino-1H-1,2,4-triazol-5-yl)phenyl]-1H-1,2,4-triazol-3-amine;hydrochloride](/img/structure/B8039090.png)
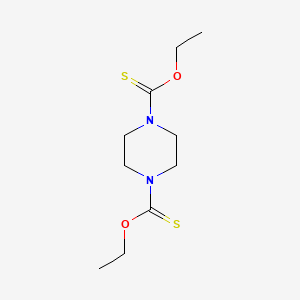
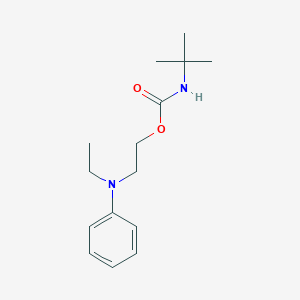
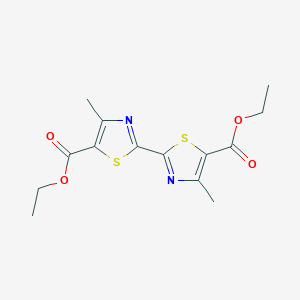

![Ethyl 2-[1-(2-ethoxy-2-oxoethyl)sulfanylethylsulfanyl]acetate](/img/structure/B8039137.png)
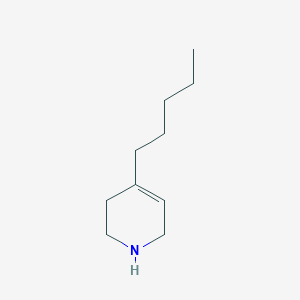
![Bis(trimethylsilyl) 2-[(trimethylsilyl)amino]succinate](/img/structure/B8039144.png)
